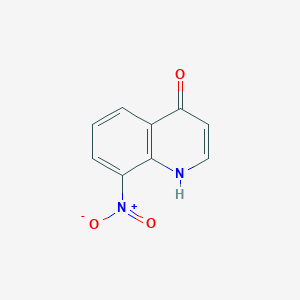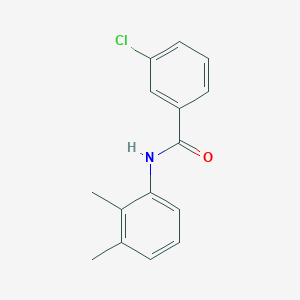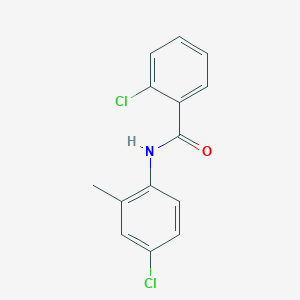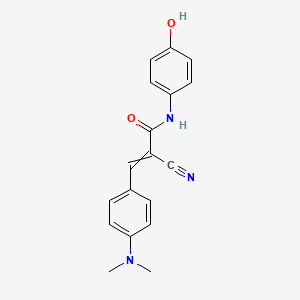![molecular formula C13H15NO2S B1634257 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1634257.png)
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a benzyl group, a sulfanylidene group, and an oxazolidinone ring
准备方法
The synthesis of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can be achieved through several synthetic routes. One common method involves the reaction of a benzyl-substituted oxazolidinone with a thioketone under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion.
化学反应分析
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfanylidene group can be converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can target the oxazolidinone ring, leading to the formation of amines or alcohols. Substitution reactions can occur at the benzyl group, allowing for the introduction of different functional groups using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial ribosomal RNA, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with other cellular targets, such as DNA or proteins, to exert its effects.
相似化合物的比较
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one and 1-[(4R)-4-benzyl-2-oxazolidin-3-yl]propan-1-one These compounds share similar structural features but differ in the configuration of the chiral center or the presence of different functional groups
属性
分子式 |
C13H15NO2S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI 键 |
RMIDPJIHKSUBCO-LLVKDONJSA-N |
SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
手性 SMILES |
CCC(=O)N1[C@@H](COC1=S)CC2=CC=CC=C2 |
规范 SMILES |
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


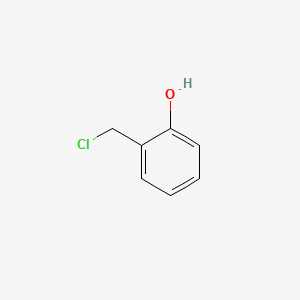
![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)
![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
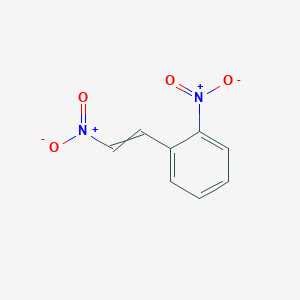
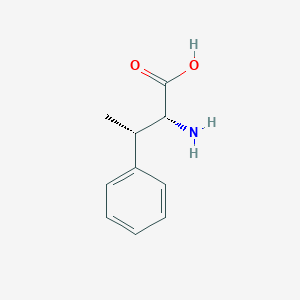

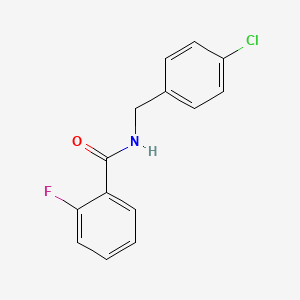
![2-[(4-Iodophenyl)hydrazono]-malononitrile](/img/structure/B1634191.png)

